3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl-
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Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- is a heterocyclic organic compound with the molecular formula C12H14N2O. This compound is part of the pyrazolone family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and methylation steps to introduce the trimethyl groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazolones
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are often employed
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those related to inflammation and oxidative stress
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its use as an anti-inflammatory agent.
2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- stands out due to its unique combination of trimethyl and phenyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
CAS No. |
947-82-0 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4,4,5-trimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-9-12(2,3)11(15)14(13-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
MZYISAKYPPUWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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